An In-Depth Technical Guide to Tert-butyl (1-bromopropan-2-yl)carbamate: A Key Chiral Building Block in Modern Synthesis
An In-Depth Technical Guide to Tert-butyl (1-bromopropan-2-yl)carbamate: A Key Chiral Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and drug discovery, the strategic use of chiral building blocks is paramount for the construction of complex molecular architectures with defined stereochemistry. Among these, tert-butyl (1-bromopropan-2-yl)carbamate has emerged as a versatile and valuable intermediate. Its unique combination of a nucleofuge (bromine) and a protected amine (N-Boc) on a chiral propane backbone makes it a powerful tool for the introduction of a protected 2-aminopropyl moiety in a variety of synthetic transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this important chiral synthon.
Molecular Structure and Chemical Identity
Tert-butyl (1-bromopropan-2-yl)carbamate is a carbamate derivative characterized by a propane chain substituted with a bromine atom at the C1 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position. The presence of a stereocenter at the C2 position means that this compound can exist as two enantiomers: (S)- and (R)-tert-butyl (1-bromopropan-2-yl)carbamate. The specific enantiomer used is critical in chiral synthesis to control the stereochemical outcome of the final product.
| Identifier | Value |
| IUPAC Name | tert-butyl N-(1-bromopropan-2-yl)carbamate |
| CAS Number | 1391026-59-7 |
| Molecular Formula | C₈H₁₆BrNO₂ |
| Molecular Weight | 238.12 g/mol |
| SMILES | CC(CBr)NC(=O)OC(C)(C)C |
digraph "tert_butyl_1_bromopropan_2_yl_carbamate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; Br [label="Br"]; N [label="N"]; H_N [label="H"]; C_carbonyl [label="C"]; O_carbonyl [label="O"]; O_ester [label="O"]; C_tertbutyl [label="C"]; C_methyl1 [label="C"]; C_methyl2 [label="C"]; C_methyl3 [label="C"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H_C2 [label="H"]; H_C1_1 [label="H"]; H_C1_2 [label="H"];
// Positioning C2 [pos="0,0!"]; C1 [pos="-1.5,0!"]; C3 [pos="0.7,-1.2!"]; Br [pos="-2.5,1!"]; N [pos="1.2,0.8!"]; H_N [pos="1.2,1.5!"]; C_carbonyl [pos="2.4,0.4!"]; O_carbonyl [pos="2.8,-0.5!"]; O_ester [pos="3.2,1.3!"]; C_tertbutyl [pos="4.4,1.1!"]; C_methyl1 [pos="5.2,2.3!"]; C_methyl2 [pos="5.2,0!"]; C_methyl3 [pos="4.0,-0.1!"];
// Bonds C1 -- C2; C2 -- C3; C1 -- Br; C2 -- N; N -- H_N; N -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_tertbutyl; C_tertbutyl -- C_methyl1; C_tertbutyl -- C_methyl2; C_tertbutyl -- C_methyl3; }
Caption: 2D Chemical structure of tert-butyl (1-bromopropan-2-yl)carbamate.
Physicochemical Properties
While specific experimental data for tert-butyl (1-bromopropan-2-yl)carbamate is not extensively reported in the literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Justification/Comparison |
| Appearance | Colorless to pale yellow oil or low-melting solid. | Similar N-Boc protected alkyl halides are often oils or low-melting solids at room temperature. |
| Melting Point | Not widely reported. Likely low. | The related tert-butyl (2-bromoethyl)carbamate has a reported melting point of 30-32 °C[1]. |
| Boiling Point | Not widely reported. Expected to decompose upon heating to high temperatures. | Carbamates can be thermally labile. |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, tetrahydrofuran, and acetone. Sparingly soluble in water. | The presence of the lipophilic tert-butyl group and the alkyl chain enhances solubility in organic solvents, while the polar carbamate group provides some polarity. |
| Storage | Should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation. | The presence of the bromoalkane moiety suggests sensitivity to light and heat. |
Synthesis and Manufacturing
The synthesis of tert-butyl (1-bromopropan-2-yl)carbamate can be achieved through a multi-step sequence starting from a readily available chiral precursor, typically an amino alcohol. A general and reliable synthetic approach is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
General Synthetic Strategy
The most common and logical synthetic route involves the following key transformations:
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Starting Material Selection: The synthesis typically commences with a chiral 2-aminopropan-1-ol, either the (S)- or (R)-enantiomer, depending on the desired stereochemistry of the final product. This starting material provides the necessary carbon backbone and the correct stereocenter.
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N-Protection: The amino group of the amino alcohol is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the amine from acting as a nucleophile in the subsequent bromination step and to control the overall reactivity of the molecule.
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Hydroxyl to Bromide Conversion: The primary hydroxyl group is then converted into a bromide. This is a nucleophilic substitution reaction where the hydroxyl group is first activated to become a good leaving group, followed by displacement with a bromide ion.
Caption: General synthetic workflow for tert-butyl (1-bromopropan-2-yl)carbamate.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established methods for similar transformations.
Step 1: Synthesis of tert-butyl (1-hydroxypropan-2-yl)carbamate
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Rationale: The protection of the amine with a Boc group is essential to prevent its reaction in the subsequent bromination step. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity towards amines and the clean byproducts (isobutene and CO₂). A base is used to deprotonate the ammonium salt that may be present and to neutralize the acid formed during the reaction.
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Procedure:
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To a stirred solution of the chiral 2-aminopropan-1-ol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water at 0 °C, add a base (e.g., triethylamine or sodium bicarbonate, 1.1-1.5 eq.).
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude tert-butyl (1-hydroxypropan-2-yl)carbamate, which can be purified by column chromatography if necessary.
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Step 2: Synthesis of tert-butyl (1-bromopropan-2-yl)carbamate
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Rationale: The conversion of the primary alcohol to a bromide can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) is a common choice for this transformation. Alternatively, the Appel reaction (using CBr₄ and PPh₃) provides a milder method. The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions.
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Procedure (using PBr₃):
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Dissolve the tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq.) in an anhydrous aprotic solvent such as diethyl ether or DCM in a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add phosphorus tribromide (0.33-0.5 eq.) dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring by TLC.
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Carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl (1-bromopropan-2-yl)carbamate.
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Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide key information about the proton environments in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| -C(CH ₃)₃ | ~1.45 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group give a characteristic singlet.[2] |
| -CH ₃ | ~1.2-1.3 | Doublet (d) | ~6-7 | This methyl group is coupled to the single proton on the adjacent chiral center (C2). |
| -CH ₂Br | ~3.4-3.6 | Multiplet (m) or Doublet of doublets (dd) | These protons are diastereotopic due to the adjacent stereocenter and will be coupled to the proton on C2. Their chemical shift is downfield due to the deshielding effect of the bromine atom. | |
| -CH (NHBoc)- | ~3.8-4.2 | Multiplet (m) | This proton is coupled to the protons of the adjacent methyl and bromomethyl groups. | |
| -NH - | ~4.5-5.5 | Broad singlet (br s) or doublet (d) | The chemical shift of the NH proton is variable and depends on concentration and solvent. It may show coupling to the adjacent CH proton. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -C (CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group.[2] |
| -C (CH₃)₃ | ~79-80 | The quaternary carbon of the tert-butyl group. |
| -C H₃ | ~18-22 | The methyl group attached to the chiral center. |
| -C H₂Br | ~35-40 | The carbon bearing the bromine atom is shifted downfield. |
| -C H(NHBoc)- | ~50-55 | The chiral carbon attached to the nitrogen. |
| -C =O | ~155-156 | The carbonyl carbon of the carbamate group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | ~3300-3400 (sharp, medium) |
| C-H (sp³) | Stretching | ~2850-3000 |
| C=O (carbamate) | Stretching | ~1680-1710 (strong) |
| C-N | Stretching | ~1250 |
| C-O | Stretching | ~1160 |
| C-Br | Stretching | ~500-600 |
Mass Spectrometry
In mass spectrometry (ESI-MS), the molecule is expected to show a protonated molecular ion [M+H]⁺ and a sodium adduct [M+Na]⁺. A key characteristic will be the isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. Common fragmentation pathways for N-Boc protected amines involve the loss of isobutylene (56 Da) and/or the entire tert-butoxycarbonyl group.
Chemical Reactivity and Synthetic Applications
The synthetic utility of tert-butyl (1-bromopropan-2-yl)carbamate stems from the presence of two key functional groups: the N-Boc protected amine and the primary bromide. This combination allows for a range of transformations, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.
Reactivity of the Bromide
The primary bromide is a good leaving group and is susceptible to nucleophilic substitution reactions (typically Sₙ2). This allows for the introduction of a variety of functional groups at the C1 position.
Caption: Nucleophilic substitution at the C1 position.
Common nucleophiles that can be used include:
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Azides: To introduce an azido group, which can then be reduced to a primary amine, leading to the formation of 1,2-diaminopropane derivatives.
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Cyanides: For the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
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Thiolates: To form thioethers.
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Alkoxides and Phenoxides: To form ethers.
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Carboxylates: To form esters.
Deprotection of the N-Boc Group
The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent. This deprotection step unmasks the amine, allowing for subsequent functionalization, such as acylation, alkylation, or sulfonylation.
Applications in Drug Development
Chiral 1,2-diaminopropane and 2-aminopropanol moieties are common structural motifs in many biologically active compounds and pharmaceuticals. Tert-butyl (1-bromopropan-2-yl)carbamate serves as a key precursor for the synthesis of these structures with high stereochemical control. Its application can be found in the synthesis of:
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Enzyme Inhibitors: Where the amino and/or hydroxyl groups are crucial for binding to the active site of an enzyme.
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Ligands for G-protein Coupled Receptors (GPCRs): The stereochemistry of the aminopropyl backbone can be critical for receptor affinity and selectivity.
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Chiral Auxiliaries and Catalysts: The diamine derivatives can be used as ligands for asymmetric catalysis.
The ability to use either the (S)- or (R)-enantiomer of tert-butyl (1-bromopropan-2-yl)carbamate allows for the synthesis of both enantiomers of a target molecule, which is essential for studying their differential biological activities.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical reagent.
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General Hazards: While a specific safety data sheet (SDS) for tert-butyl (1-bromopropan-2-yl)carbamate is not widely available, it should be handled with the care afforded to all bromo-organic compounds and carbamates. It is expected to be an irritant to the eyes, skin, and respiratory system.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from heat, light, and incompatible substances.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Tert-butyl (1-bromopropan-2-yl)carbamate is a strategically important chiral building block that provides an efficient means of introducing a protected 2-aminopropyl group in organic synthesis. Its well-defined stereochemistry and the orthogonal reactivity of its functional groups make it a valuable tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, will enable researchers and drug development professionals to effectively utilize this versatile synthon in their synthetic endeavors.
References
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Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
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ChemSrc. (2025, August 20). tert-Butyl (2-bromoethyl)carbamate. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
